![molecular formula C6H11BrO B2752595 3-(2-Bromoethyl)cyclobutan-1-ol CAS No. 2460750-25-6](/img/structure/B2752595.png)
3-(2-Bromoethyl)cyclobutan-1-ol
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Overview
Description
“3-(2-Bromoethyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2460750-25-6 . It has a molecular weight of 179.06 .
Molecular Structure Analysis
The InChI code for “3-(2-Bromoethyl)cyclobutan-1-ol” is 1S/C6H11BrO/c7-2-1-5-3-6 (8)4-5/h5-6,8H,1-4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Bromoethyl)cyclobutan-1-ol” are not available, bromination reactions in general have been well-studied . For instance, various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Bromoethyl)cyclobutan-1-ol” include a molecular weight of 179.06 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
[2 + 2] Cycloaddition Reactions
The [2 + 2] cycloaddition is a powerful method for synthesizing cyclobutanes. In this reaction, two unsaturated molecules (usually alkenes or alkynes) combine to form a cyclobutane ring. Researchers have employed this strategy to create various cyclobutane-containing natural products. The [2 + 2] cycloaddition with different reaction mechanisms has been successfully applied in the chemical synthesis of diverse compounds over the past decade .
Safety and Hazards
properties
IUPAC Name |
3-(2-bromoethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQLQCHLTKVHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)cyclobutan-1-ol |
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